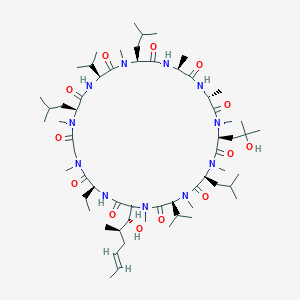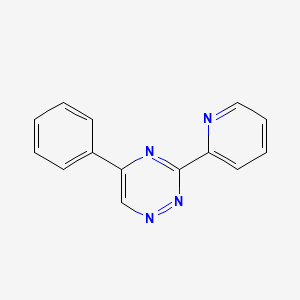
5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-3-(2-pyridinyl)-1,2,4-triazine is a member of 1,2,4-triazines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine and its analogues have been synthesized for pharmacological evaluations. The focus has been on their potential as antagonists in glutamate-mediated mobilization of internal calcium, particularly in mGluR5 in vitro efficacy assays. The synthesis of these compounds and their analogues has led to identifying several potent compounds for further study (Carroll et al., 2007).
Inorganic Chemistry Applications
The compound has been studied in the context of forming complexes with Palladium(II) using ligands such as 5-phenyl-3-(2′-pyridyl)-1,2,4-triazine. These complexes have been analyzed through NMR spectroscopy, IR spectroscopy, mass spectrometry, and electrochemical measurements. This research provides insights into the potential applications of this compound in inorganic chemistry and material science (Zvirzdinaite et al., 2017).
Spectrophotometric Applications
This compound has been used as a chromogen in the spectrophotometric determination of iron and other reducing agents. A sulphonated derivative of this compound, referred to as PPTS, has demonstrated utility in the sensitive detection of iron in various samples (Schilt & Di Tusa, 1982).
Material Science and Electronics
The compound has found applications in material science, particularly in the synthesis of electron-transporting materials. Studies have shown that compounds containing this compound exhibit favorable electronic affinity and triplet energy levels, making them suitable for use in organic light-emitting devices (Yin et al., 2016).
Structural and Molecular Analysis
The structural and molecular characteristics of derivatives of this compound have been a subject of research. X-ray diffraction analysis and NMR studies have been conducted to understand the molecular structure, stability, and behavior of these compounds (Bednarek et al., 2001).
Eigenschaften
Molekularformel |
C14H10N4 |
|---|---|
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
5-phenyl-3-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C14H10N4/c1-2-6-11(7-3-1)13-10-16-18-14(17-13)12-8-4-5-9-15-12/h1-10H |
InChI-Schlüssel |
PQIPAPNLNPLMLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



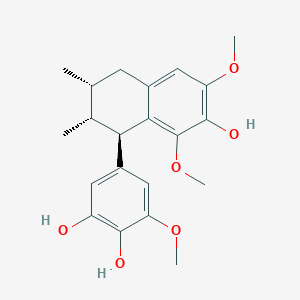

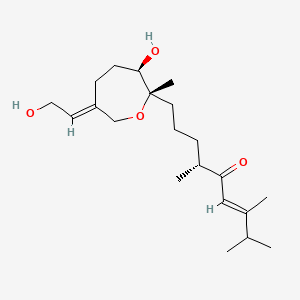

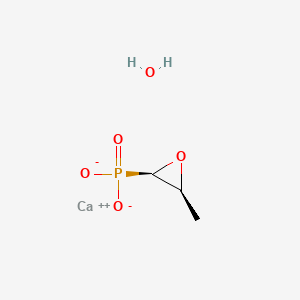
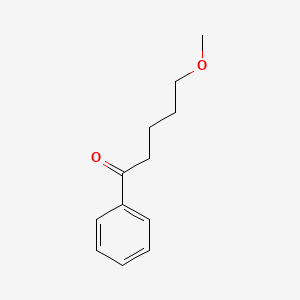
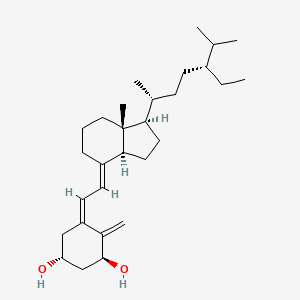
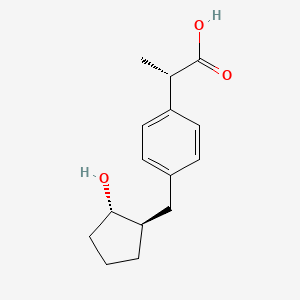
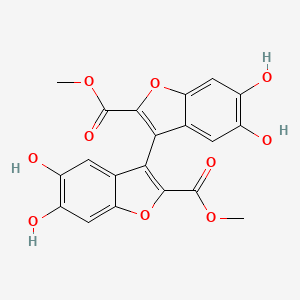
![5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B1251378.png)

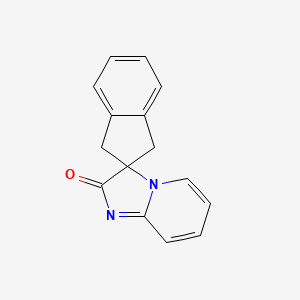
![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)
